5,7-Difluoroquinoline-2-carboxylic acid
CAS No.: 256930-51-5
Cat. No.: VC5061562
Molecular Formula: C10H5F2NO2
Molecular Weight: 209.152
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256930-51-5 |
|---|---|
| Molecular Formula | C10H5F2NO2 |
| Molecular Weight | 209.152 |
| IUPAC Name | 5,7-difluoroquinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H5F2NO2/c11-5-3-7(12)6-1-2-8(10(14)15)13-9(6)4-5/h1-4H,(H,14,15) |
| Standard InChI Key | VFVVABAXGAJRET-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1C(=CC(=C2)F)F)C(=O)O |
Introduction
Structural and Chemical Identity
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.13 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Likely polar solvents (e.g., DMSO, methanol) |
The structural configuration is critical for its role in medicinal chemistry, where fluorination often improves metabolic stability and bioavailability .
Synthetic Methodologies
Skraup Cyclization
The synthesis of 5,7-difluoroquinoline derivatives typically begins with 3,5-difluoroaniline. As detailed in CN103073491A, Skraup cyclization—a classical method for quinoline synthesis—is employed. The process involves heating 3,5-difluoroaniline with glycerol and sulfuric acid, yielding 5,7-difluoroquinoline .
Reaction Scheme 1: Skraup Cyclization
Electrophilic Substitution
Following cyclization, the quinoline core undergoes functionalization. Deprotonation with a strong base (e.g., LDA or n-BuLi) generates a reactive intermediate at position 2, which reacts with electrophiles such as chloroacetic acid derivatives. Subsequent hydrolysis of the ester intermediate produces the carboxylic acid .
Example Synthesis from CN103073491A
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Step 1: 3,5-Difluoroaniline undergoes Skraup cyclization to form 5,7-difluoroquinoline (76% yield).
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Step 2: Deprotonation with LDA at -78°C, followed by reaction with methyl chloroacetate, yields the methyl ester derivative (68% yield).
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Step 3: Alkaline hydrolysis of the ester group produces 5,7-difluoroquinoline-2-carboxylic acid (98% yield) .
Physicochemical Properties
Reactivity
The fluorine atoms at positions 5 and 7 direct electrophilic substitution to the 6- and 8-positions, while the carboxylic acid group facilitates nucleophilic reactions (e.g., amidation). The compound’s acidity () makes it soluble in basic aqueous solutions.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
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NMR: NMR signals for aromatic protons appear as doublets due to coupling with fluorine atoms .
Pharmaceutical Applications
Enzyme Inhibition
Quinoline derivatives are known for inhibiting enzymes such as kinases and phosphodiesterases. The fluorine substituents enhance binding affinity to hydrophobic enzyme pockets, while the carboxylic acid group interacts with catalytic residues .
Intermediate in Drug Synthesis
CN103073491A highlights its role in synthesizing propionic acid derivatives, which are precursors to bioactive molecules. For example, methyl ester analogs are alkylated to produce prodrugs with improved membrane permeability .
Recent Advancements and Future Directions
Green Synthesis
Recent efforts focus on replacing harsh reagents (e.g., sulfuric acid) in Skraup cyclization with ionic liquids or microwave-assisted methods to improve yield and reduce waste .
Targeted Drug Delivery
Functionalization of the carboxylic acid group with targeting moieties (e.g., peptides) is being explored to enhance drug specificity in cancer therapies .
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